molecular formula C14H9ClN2O2 B6154181 methyl 5-chlorobenzo[c]2,6-naphthyridine-8-carboxylate CAS No. 1009826-84-9

methyl 5-chlorobenzo[c]2,6-naphthyridine-8-carboxylate

Cat. No.: B6154181
CAS No.: 1009826-84-9
M. Wt: 272.7
InChI Key:
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Description

Methyl 5-chlorobenzo[c]2,6-naphthyridine-8-carboxylate is a chemical compound with the molecular formula C14H9ClN2O2 and a molecular weight of 272.69 g/mol. This compound is part of the naphthyridine family, which consists of fused heterocyclic compounds containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-chlorobenzo[c]2,6-naphthyridine-8-carboxylate typically involves multiple steps, starting with the construction of the naphthyridine core. One common approach is the cyclization of appropriate precursors, such as 2-chloro-6-naphthyridine derivatives, followed by esterification to introduce the methyl carboxylate group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chlorobenzo[c]2,6-naphthyridine-8-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It can serve as a tool in biological studies to investigate cellular processes and molecular interactions.

Industry: Its unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 5-chlorobenzo[c]2,6-naphthyridine-8-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Benzo[c]2,6-naphthyridine-8-carboxylic acid: A closely related compound without the chlorine atom.

  • Methyl 5-bromobenzo[c]2,6-naphthyridine-8-carboxylate: Similar structure with a bromine atom instead of chlorine.

Uniqueness: Methyl 5-chlorobenzo[c]2,6-naphthyridine-8-carboxylate stands out due to its specific chlorine substitution, which can influence its reactivity and biological activity compared to similar compounds.

This compound's unique properties and versatile applications make it a valuable subject of study in various scientific fields

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Properties

CAS No.

1009826-84-9

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.7

Purity

95

Origin of Product

United States

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